Structural and Pharmacokinetic Profiling of UNII-9C19QCY050 (Carfilzomib Diol): A Comprehensive Technical Guide
Structural and Pharmacokinetic Profiling of UNII-9C19QCY050 (Carfilzomib Diol): A Comprehensive Technical Guide
Executive Summary
UNII-9C19QCY050, systematically known as deepoxy ethane-1,2-diol carfilzomib and commonly referred to as metabolite M16, is the primary inactive metabolite of the antineoplastic agent carfilzomib[1][2]. Carfilzomib is a second-generation, tetrapeptide epoxyketone proteasome inhibitor utilized in the treatment of relapsed or refractory multiple myeloma[3][4]. Understanding the physicochemical properties, metabolic pathways, and pharmacokinetic (PK) profile of UNII-9C19QCY050 is critical for drug development professionals, particularly when evaluating drug safety profiles and dosing regimens in patients with renal impairment[3][5].
Physicochemical Profiling & Structural Elucidation
Carfilzomib exerts its mechanism of action by selectively and irreversibly binding to the N-terminal threonine active sites of the 20S proteolytic core within the 26S proteasome[6][7]. This irreversible binding is driven by its highly electrophilic epoxyketone pharmacophore[6][8].
UNII-9C19QCY050 (M16) represents the structural neutralization of this pharmacophore. Through the enzymatic addition of water across the epoxide ring, the reactive epoxide is converted into a stable, inactive diol[3][8]. Consequently, M16 lacks the ability to form the covalent morpholino adduct required for proteasome inhibition, rendering it pharmacologically inactive[4][8].
Table 1: Physicochemical Properties of UNII-9C19QCY050
| Property | Value |
| Unique Ingredient Identifier (UNII) | 9C19QCY050[1] |
| Common Name | Deepoxy ethane-1,2-diol carfilzomib (Metabolite M16)[2] |
| Molecular Formula | C40H59N5O8[1][2] |
| Molecular Weight | 737.93 g/mol [1][2] |
| CAS Registry Number | 1541172-75-1[1][9] |
| Pharmacological Status | Inactive Metabolite[10][11] |
| SMILES | CC(C)C(CO)O">C@@HNC(=O)NC(=O)...[2] |
Mechanistic Pathway of Formation (Pharmacodynamics & Metabolism)
Unlike many small-molecule therapeutics, carfilzomib is not significantly metabolized by the hepatic cytochrome P450 (CYP) system[3][6]. Instead, it undergoes rapid, extrahepatic metabolism characterized by two primary pathways: peptidase cleavage (yielding fragments M14 and M15) and epoxide hydrolysis[3][6][8].
The formation of UNII-9C19QCY050 is specifically catalyzed by microsomal epoxide hydrolase (mEH)[8]. This enzyme facilitates the nucleophilic attack of water on the epoxyketone moiety. Because this metabolism occurs rapidly in blood and extrahepatic tissues, carfilzomib exhibits a remarkably short plasma half-life of ≤1 hour[3][6].
Metabolic pathway of carfilzomib to UNII-9C19QCY050 (M16) via extrahepatic epoxide hydrolysis.
Pharmacokinetic Significance in Renal Impairment
The pharmacokinetic profile of UNII-9C19QCY050 is highly relevant for clinical dosing strategies. While the parent drug (carfilzomib) is heavily metabolized extrahepatically, approximately 25% of the administered dose is excreted as inactive metabolites (including M16) in the urine within 24 hours[3]. Renal clearance of the unchanged parent compound is negligible (<0.3%)[3].
In patients with end-stage renal disease (ESRD) or varying degrees of renal impairment, the clearance of M16 is delayed, leading to elevated systemic exposures of the diol[3][5]. However, because UNII-9C19QCY050 lacks the epoxyketone pharmacophore and exhibits no inhibitory activity against the 20S proteasome, its accumulation does not contribute to systemic toxicity[3][10]. This mechanistic causality validates the clinical guideline that no starting dose adjustment of carfilzomib is warranted for patients with baseline renal impairment[3][5].
Analytical Workflows: LC-MS/MS Quantification Protocol
To accurately model the pharmacokinetics of carfilzomib and its diol metabolite, precise bioanalytical quantification is required. The following self-validating LC-MS/MS protocol ensures high trustworthiness by mitigating matrix effects and ex vivo degradation.
Causality of Experimental Design: Carfilzomib is 97-98% bound to plasma proteins[6]. Direct extraction without denaturation would result in artificially low recovery of M16. Acetonitrile (ACN) precipitation is utilized to simultaneously denature binding proteins (releasing the analytes) and quench residual extrahepatic peptidase activity, locking the metabolic profile at the exact time of sample collection.
Self-validating LC-MS/MS workflow for the bioanalytical quantification of M16.
Step-by-Step Methodology:
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Sample Preparation: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of stable isotope-labeled internal standard (e.g., D5-carfilzomib or D-labeled M16, 100 ng/mL) to correct for extraction efficiency and ion suppression.
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Protein Precipitation: Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Vortex vigorously for 2 minutes to ensure complete protein denaturation and release of protein-bound M16.
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Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.
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Chromatographic Separation: Inject 5 µL onto a reversed-phase UHPLC C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Utilize a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (ACN + 0.1% Formic Acid). The gradient ensures the baseline resolution of the more polar M16 diol from the highly hydrophobic parent drug.
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Mass Spectrometry (MRM): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the multiple reaction monitoring (MRM) transition for UNII-9C19QCY050 at m/z 738.4 → specific product ion (e.g., m/z 100.1 for the morpholine fragment).
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Validation & Calibration: Construct a calibration curve using matrix-matched standards ranging from 1 to 1000 ng/mL. The system is self-validating when Quality Control (QC) samples at low, medium, and high concentrations fall within ±15% of their nominal values, confirming assay integrity and extraction efficiency.
References
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Title: DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB (UNII: 9C19QCY050) Source: FDA Global Substance Registration System (GSRS) / NIH URL: [Link]
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Title: Carfilzomib: uses, dosing, warnings, adverse events, interactions Source: Oncology News Central URL: [Link]
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Title: Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD): an open-label, single-arm, phase I study Source: Cancer Chemotherapy and Pharmacology (National Institutes of Health - PMC) URL: [Link]
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Title: Assessment report - Kyprolis Source: European Medicines Agency (EMA) URL: [Link]
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Title: Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism Source: Pharmaceuticals (MDPI) URL: [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD): an open-label, single-arm, phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. mdpi.com [mdpi.com]
- 9. DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB [drugfuture.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
